4-Benzylmorpholin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

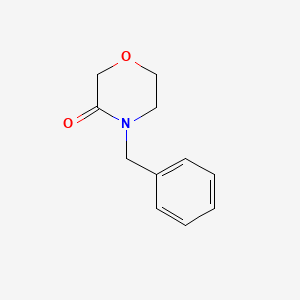

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11-9-14-7-6-12(11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAJALSKRUHGJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70485244 | |

| Record name | 4-Benzylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61636-32-6 | |

| Record name | 4-Benzylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Benzylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 4-Benzylmorpholin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its physicochemical properties, spectral characteristics, and synthetic methodologies.

Core Chemical Properties

This compound is a derivative of morpholine featuring a benzyl group substituted at the nitrogen atom and a carbonyl group at the 3-position of the morpholine ring.

Physicochemical Data

While comprehensive experimental data for this compound is not widely published, the following table summarizes its fundamental properties.

| Property | Value | Source |

| CAS Number | 61636-32-6 | N/A |

| Molecular Formula | C₁₁H₁₃NO₂ | N/A |

| Molecular Weight | 191.23 g/mol | N/A |

| Boiling Point | 125 °C at 0.7 Torr | [1] |

| Density | 1.170 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -0.95 ± 0.20 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, typically in the range of 7.2-7.4 ppm. The benzylic methylene protons would likely appear as a singlet around 4.5-4.7 ppm. The four protons of the morpholine ring would present as multiplets in the upfield region, generally between 3.0 and 4.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the carbonyl carbon of the lactam at approximately 170 ppm. The aromatic carbons of the benzyl group would resonate in the 127-138 ppm region. The benzylic methylene carbon is expected around 50-55 ppm, and the carbons of the morpholine ring would appear in the 40-70 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically found in the region of 1650-1680 cm⁻¹. The aromatic C-H stretching of the benzyl group would be observed around 3030-3100 cm⁻¹, while the aliphatic C-H stretching of the morpholine and methylene groups would appear in the 2850-3000 cm⁻¹ range.

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be observed at m/z 191. Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the morpholine ring.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the N-benzylation of morpholin-3-one.

Materials:

-

Morpholin-3-one

-

Benzyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Pentane

-

Acetone

Procedure:

-

A solution of morpholin-3-one (1.0 g, 9.89 mmol) in anhydrous DMF (30 mL) is prepared in a round-bottom flask and cooled to 0°C in an ice bath.

-

Sodium hydride (0.51 g, 12.85 mmol, 60% dispersion in mineral oil) is carefully added to the cooled solution in portions.

-

The resulting suspension is allowed to warm to room temperature and stirred.

-

Benzyl bromide (2.47 mL, 20.77 mmol) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 16 hours, monitoring for completion by thin-layer chromatography.

-

Upon completion, the reaction is quenched by the slow addition of brine (10 mL).

-

The mixture is then extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on a silica gel column, eluting with a gradient of acetone in pentane (starting from 40% acetone) to yield pure this compound.

Reactivity and Stability

This compound possesses a stable lactam (cyclic amide) functional group within the morpholine ring. The amide bond is generally resistant to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions. The nitrogen atom is tertiary and part of an amide, making it significantly less basic than a typical tertiary amine. The benzyl group can be cleaved under certain reductive conditions, such as catalytic hydrogenation. The compound should be stored at the recommended temperature of 2-8°C to ensure its long-term stability.

Potential Biological Activity and Signaling Pathways

Direct pharmacological studies on this compound are not extensively reported in the scientific literature. However, the structurally related compound, (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride, has been investigated for its biological activities. Preliminary studies on this analogue suggest potential interactions with serotonin and dopamine receptors.

Based on this, a hypothetical signaling pathway for this compound can be proposed, assuming it may interact with similar targets. The following diagram illustrates a potential interaction with a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, which is a common mechanism for psychoactive compounds.

Caption: Hypothetical G-protein signaling pathway for this compound.

It is crucial to note that this pathway is illustrative and based on the activity of a related compound. Further experimental validation is required to determine the actual biological targets and mechanism of action of this compound.

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a compound with potential applications in medicinal chemistry, as suggested by the biological activity of its close analogues. This guide has summarized the currently available chemical and physical data, provided a detailed synthetic protocol, and offered a speculative look at its potential biological role. Further research is warranted to fully elucidate the properties and pharmacological profile of this molecule, which may hold promise for the development of novel therapeutics.

References

4-Benzylmorpholin-3-one CAS number and molecular weight.

An In-Depth Technical Guide to 4-Benzylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While specific biological data for this compound is limited in publicly accessible literature, this document consolidates its known chemical properties and offers a framework for its potential evaluation based on the activities of structurally related morpholine derivatives.

Core Compound Identification

The fundamental chemical identifiers for this compound are summarized below.

| Property | Value | Citation |

| CAS Number | 61636-32-6 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| Synonyms | 4-BENZYL-MORPHOLIN-3-ONE, N-Benzylmorpholin-3-one | [1][3] |

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This data is essential for handling, storage, and use in experimental settings.

| Property | Value | Citation |

| Boiling Point | 125 °C at 0.7 Torr | |

| Density | 1.170 ± 0.06 g/cm³ (Predicted) | |

| Storage Temp. | Room temperature | [1] |

| Purity | ≥97% | [1] |

Experimental Protocols: A Framework for Evaluation

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancerous and non-cancerous cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., VERO) in 96-well plates and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).[5]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Enzyme Inhibition Assays

Morpholine derivatives have been investigated as inhibitors of various enzymes, such as carbonic anhydrase and kinases.[6][7] The following is a general protocol for an in vitro enzyme inhibition assay.

Objective: To determine the inhibitory potential of a compound against a specific enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound.

-

Reaction Initiation: In a microplate, mix the enzyme, inhibitor (or vehicle control), and initiate the reaction by adding the substrate.

-

Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Data Analysis: Calculate the rate of reaction and determine the IC₅₀ of the inhibitor. Kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[6]

Antimicrobial Activity Screening (Microbroth Dilution Method)

The antimicrobial potential of novel compounds is often assessed using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) or fungi (e.g., C. albicans).[8][9]

-

Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate containing growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a conceptual workflow for the synthesis and evaluation of a novel morpholine derivative and a hypothetical signaling pathway that could be targeted.

Caption: A generalized workflow for the development of novel morpholine derivatives.

Caption: Hypothetical inhibition of the mTOR signaling pathway by a morpholine derivative.

Potential Applications in Drug Development

While this compound itself has not been extensively studied for biological activity, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry.[10] Derivatives of morpholine have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: As inhibitors of key signaling molecules like mTOR and PI3K.[4][7]

-

Anti-inflammatory Drugs: By targeting enzymes such as inducible nitric oxide synthase (iNOS).[11]

-

Antifungal Agents: By inhibiting enzymes in the ergosterol biosynthesis pathway.[12]

-

Antimalarials: As demonstrated by benzylmorpholine tetraoxane analogues.[13]

The presence of the benzyl group on the morpholin-3-one core provides a scaffold that can be further functionalized to explore these and other biological activities. Researchers can use this compound as a starting material for the synthesis of novel derivatives with potential therapeutic value. The synthetic versatility of the morpholine ring system allows for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties.

References

- 1. chemscene.com [chemscene.com]

- 2. 61636-32-6|this compound|BLD Pharm [bldpharm.com]

- 3. N-Benzyl-morpholin-3-one | 61636-32-6 | LCA63632 [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antibacterial Compounds Isolated from Endophytic Fungi Reported from 2021 to 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CAS 61636-32-6: this compound | CymitQuimica [cymitquimica.com]

- 11. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Benzylmorpholin-3-one: A Technical Overview of its Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, and available data for 4-Benzylmorpholin-3-one. Due to the limited publicly available information on this specific compound, this guide also includes relevant data from closely related analogs to provide a contextual understanding for research and development purposes.

Chemical Structure and IUPAC Name

The compound with the systematic IUPAC name This compound is a heterocyclic organic molecule. It features a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms at positions 1 and 4, respectively. A benzyl group is attached to the nitrogen atom at position 4, and a carbonyl group is present at position 3 of the morpholine ring, forming a lactam.

DOT Script of the Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative data for this compound is sparse in the literature. The following table summarizes the available information. For context, data for the closely related compound, 4-phenylmorpholin-3-one, is also provided.

| Property | This compound | 4-Phenylmorpholin-3-one |

| CAS Number | 61636-32-6 | 29518-11-4 |

| Molecular Formula | C₁₁H₁₃NO₂ | C₁₀H₁₁NO₂ |

| Molecular Weight | 191.23 g/mol | 177.19 g/mol |

| Boiling Point | 125 °C at 0.7 Torr | Not available |

| Density | 1.170 g/cm³ (Predicted) | Not available |

Experimental Protocols: A Putative Synthetic Approach

Synthesis of 4-Phenylmorpholin-3-one (Adapted as a potential route for this compound):

This protocol describes the synthesis of 4-phenylmorpholin-3-one from N-phenylethanolamine and chloroacetyl chloride. A similar approach using N-benzylethanolamine could potentially yield this compound.

-

Reaction: To a solution of N-phenylethanolamine (1 equivalent) in a suitable solvent such as isopropanol, chloroacetyl chloride (3 equivalents) and a 10 N aqueous solution of sodium hydroxide are added dropwise and simultaneously at a controlled temperature of 40°C.

-

pH Control: The pH of the reaction mixture is maintained between 7 and 8 during the addition.

-

Reaction Time: After the addition is complete, the mixture is stirred for an additional 10 minutes at 40°C.

-

Work-up: The reaction mixture is then cooled to 0°C and stirred for 1 hour. The resulting solid product is collected by filtration, washed with cold water, and dried.

Note: This protocol is for a related compound and would require optimization and verification for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific quantitative biological activity data and identified signaling pathways for this compound in the public domain.

The morpholine scaffold is, however, a well-recognized privileged structure in medicinal chemistry, present in a variety of biologically active compounds. Derivatives of morpholine have been investigated for a wide range of therapeutic applications, including as anticancer, antifungal, and antibacterial agents. The biological activities are highly dependent on the nature and position of substituents on the morpholine ring. For professionals in drug development, this compound could serve as a scaffold for the synthesis of novel compounds to be screened for various biological activities.

Conclusion

This compound is a defined chemical entity with a known structure. However, there is a significant gap in the publicly available scientific literature regarding its detailed synthesis, comprehensive physicochemical properties, and biological activity. The information provided in this guide, including the putative synthetic protocol and data on related compounds, serves as a foundational resource for researchers and scientists interested in exploring the potential of this molecule in drug discovery and development. Further experimental investigation is warranted to fully characterize its chemical and biological profile.

The Multifaceted Biological Activities of 4-Benzylmorpholin-3-one and its Derivatives: A Technical Overview for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Anticancer, Anti-inflammatory, and Neuroprotective Potential of 4-Benzylmorpholin-3-one Analogs.

The morpholine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs and clinical candidates. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, making it a privileged structure in drug design. Within this class, the this compound core and its derivatives have emerged as a promising area of research, demonstrating a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key biological assays are provided, along with quantitative data from relevant studies on analogous compounds to guide future research and development efforts.

Anticancer Activity: Targeting Cell Proliferation and Inducing Apoptosis

Derivatives of the morpholine and related heterocyclic structures have shown significant potential as anticancer agents. While specific data for this compound is limited in the public domain, studies on structurally similar compounds provide valuable insights into their potential mechanisms of action, which primarily revolve around the inhibition of cell proliferation and the induction of apoptosis.

Quantitative Data on Anticancer Activity of Analogous Compounds

The following table summarizes the in vitro anticancer activity of various heterocyclic compounds bearing structural similarities to this compound, highlighting their potency against different cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzopyrone Derivatives | Schiff's like compounds 4a, 4b, 4c | Various (NCI-60 panel) | Growth Inhibition % reported | [1] |

| Thiazolidinone Derivatives | Compound 14b | MDA-MB-231 (Breast) | 6.61 (24h) | [2] |

| Compound 14b | MCF-7 (Breast) | - | [2] | |

| Indolin-2-one Derivatives | VIb-d (5-halo substituted) | HeLa (Cervical) | 10.64 - 33.62 | [3] |

| Monobenzyltin Compound | Compound C1 | MCF-7 (Breast) | 2.5 ± 0.50 (48h) | [4] |

| Juglone Derivative | 5-benzyl juglone | HCT-15 (Colorectal) | 12.27 | [5][6] |

| 5-benzyl juglone | MCF-7 (Breast) | - | [5][6] | |

| Thiazole Derivatives | p-chlorobenzylamino derivative 8e | U-937 (Leukemia), SK-MEL-1 (Melanoma) | 5.7 - 12.2 | [7] |

| p-chloro and p-methoxyphenethylamino analogues 8f and 8k | U-937 (Leukemia), SK-MEL-1 (Melanoma) | 5.7 - 12.2 | [7] | |

| Quinazolinone Derivatives | 2-Sulfanylquinazolin-4(3H)-one 5d | HepG2 (Liver) | 7.10 | [8] |

| MCF-7 (Breast) | 2.48 | [8] | ||

| MDA-231 (Breast) | 1.94 | [8] | ||

| HeLa (Cervical) | 6.38 | [8] |

Experimental Protocols for Anticancer Activity Assessment

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT Assay Experimental Workflow

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Western Blot for Apoptosis Markers

Western blotting is used to detect key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Workflow for Western Blot Analysis

Western Blot Experimental Workflow

Detailed Protocol:

-

Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound derivatives for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C. Following washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Apoptosis Signaling Pathway

Hypothetical Intrinsic Apoptosis Pathway

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators

Chronic inflammation is implicated in a wide array of diseases, including cancer and neurodegenerative disorders. The anti-inflammatory potential of this compound derivatives is an area of significant interest. The primary mechanism investigated is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data on Anti-inflammatory Activity of Analogous Compounds

The following table presents data on the inhibition of nitric oxide production by various heterocyclic compounds, which can serve as a benchmark for evaluating this compound derivatives.

| Compound Class | Derivative | Cell Line | NO Inhibition IC50 (µM) | Reference |

| Benzoxazolone Derivatives | Compound 2h | RAW 264.7 | 17.67 | [9] |

| Indolin-2-one Derivatives | 3-(3-hydroxyphenyl)-indolin-2-one | RAW 264.7 | Concentration-dependent inhibition | [10] |

| 2H-1,4-benzoxazin-3(4H)-one Derivatives | Compound e2, e16, e20 | BV-2 | Significant reduction at 10 µM | [11][12] |

| N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide | JR19 | - | 66% reduction in cell migration | [11][13][14] |

Experimental Protocol for Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated macrophage cells (e.g., RAW 264.7) using the Griess reagent.

Workflow for Nitric Oxide Inhibition Assay

Nitric Oxide Inhibition Assay Workflow

Detailed Protocol:

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Hypothetical NF-κB Signaling Pathway in Inflammation

Hypothetical NF-κB Signaling Pathway

Neuroprotective Activity: Combating Excitotoxicity and Oxidative Stress

Experimental Protocols for Neuroprotective Activity Assessment

Glutamate-Induced Excitotoxicity Assay

This in vitro assay assesses the ability of a compound to protect neuronal cells (e.g., primary cortical neurons or HT22 cells) from cell death induced by excessive glutamate exposure.

Workflow for Glutamate-Induced Excitotoxicity Assay

Glutamate-Induced Excitotoxicity Assay Workflow

Detailed Protocol:

-

Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., HT22, PC12) in appropriate media.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

-

Glutamate Challenge: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5-10 mM for HT22 cells) for 24 hours.

-

Viability Assessment: Measure cell viability using the MTT assay as described previously, or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell membrane damage.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the compound compared to the glutamate-only treated cells.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics with potential applications in oncology, inflammatory diseases, and neurodegenerative disorders. The data on analogous compounds suggest that derivatives of this core structure are likely to exhibit interesting biological activities.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features required for potent and selective activity in each therapeutic area. Further mechanistic studies, including the investigation of specific signaling pathways and molecular targets, will be essential to fully elucidate the therapeutic potential of this promising class of compounds. The experimental protocols and workflows provided in this guide offer a robust framework for conducting these future investigations.

References

- 1. Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotection against glutamate-induced excitotoxicity and induction of neurite outgrowth by T-006, a novel multifunctional derivative of tetramethylpyrazine in neuronal cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective role of GLT-1/EAAT2 in glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajchem-b.com [ajchem-b.com]

- 14. researchgate.net [researchgate.net]

Potential Mechanism of Action for 4-Benzylmorpholin-3-one in Biological Systems: A Technical Guide

Disclaimer: Direct experimental data on the mechanism of action for 4-Benzylmorpholin-3-one is limited in the public domain. This guide synthesizes information from studies on structurally related morpholine derivatives to propose potential mechanisms and guide future research. The findings presented herein are largely extrapolated and should be confirmed through direct experimental validation for this compound.

Introduction

Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties and contributing to a wide array of biological activities.[1] The incorporation of a benzyl group at the 4-position and a ketone at the 3-position of the morpholine ring, as in this compound, suggests the potential for diverse pharmacological effects. This document explores the potential mechanisms of action of this compound by examining the biological activities of its close structural analogs. The potential therapeutic applications for derivatives of the morpholine scaffold are broad, encompassing roles as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1]

Potential Biological Activities and Molecular Targets

Based on studies of its derivatives, this compound may exhibit a range of biological activities. These activities are likely mediated through interactions with specific enzymes, receptors, and signaling pathways.

Neurological and Psychiatric Disorders

A structurally similar compound, (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride, has demonstrated potential therapeutic applications in neurology and psychiatry.[2]

-

Antidepressant Effects: Studies in animal models have shown that this derivative can significantly increase serotonin levels, suggesting a potential mechanism related to the modulation of serotonergic neurotransmission.[2]

-

Antinociceptive Activity: In rodent models, the compound has been observed to reduce pain responses, indicating a potential role in pain management.[2]

-

Neuroprotective Properties: Research suggests a protective effect against neuronal damage induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases.[2]

Infectious Diseases

Derivatives of benzylmorpholine have shown significant promise in the field of infectious diseases, particularly as antimalarial agents.

-

Antimalarial Activity: A series of benzylamino dispiro 1,2,4,5-tetraoxane analogues, including N205, have demonstrated potent in vitro activity against Plasmodium falciparum, with IC50 values as low as 0.84 nM.[3] These compounds are being explored for their potential as single-dose cures for malaria.[3][4]

Anti-inflammatory Activity

While not directly a morpholine derivative, the synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents suggests that the benzyl motif can be a key pharmacophore for this activity.[5] These compounds were designed as dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors.[5]

Quantitative Data on Benzylmorpholine Derivatives

The following table summarizes the available quantitative data for a key benzylmorpholine derivative.

| Compound | Target/Organism | Assay | Result | Reference |

| N205 (benzylamino dispiro 1,2,4,5-tetraoxane) | Plasmodium falciparum (3D7 strain) | In vitro growth inhibition | IC50: 0.84 nM | [3] |

Proposed Signaling Pathways

Based on the observed biological activities of its derivatives, this compound could potentially modulate the following signaling pathways.

Serotonergic Pathway (Antidepressant Action)

The potential antidepressant effect of a this compound derivative points towards interaction with the serotonergic system. This could involve inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.

Caption: Proposed mechanism for antidepressant action.

Neuronal Survival Pathway (Neuroprotective Action)

The neuroprotective effects against oxidative stress suggest a possible modulation of intracellular signaling cascades that promote cell survival and combat apoptosis.

Caption: Potential neuroprotective signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments that could be conducted to elucidate the mechanism of action of this compound.

In Vitro Antimalarial Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Plasmodium falciparum.

Methodology:

-

Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. Maintain cultures at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.

-

Assay Plate Preparation: Add the serially diluted compound to a 96-well microtiter plate.

-

Parasite Addition: Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (vehicle) controls.

-

Incubation: Incubate the plates for 72 hours under the conditions described in step 1.

-

Quantification of Parasite Growth: Measure parasite growth using a SYBR Green I-based fluorescence assay. Lyse the cells by freezing and thawing, then add SYBR Green I lysis buffer. Read fluorescence using a microplate reader (excitation 485 nm, emission 530 nm).

-

Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Serotonin Transporter (SERT) Binding Assay

Objective: To evaluate the binding affinity of this compound to the human serotonin transporter.

Methodology:

-

Membrane Preparation: Use cell membranes from a stable cell line overexpressing the human SERT (e.g., HEK293 cells).

-

Radioligand: Use a radiolabeled ligand with high affinity for SERT, such as [3H]citalopram.

-

Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubation: Incubate at room temperature for a specified time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant) by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of this compound.

Caption: Generalized preclinical drug discovery workflow.

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking, the biological activities of its structural analogs suggest several plausible avenues for investigation. The benzylmorpholine scaffold holds significant potential for the development of novel therapeutics, particularly in the areas of neurological disorders and infectious diseases. Further research, following the experimental protocols outlined in this guide, is necessary to fully elucidate the pharmacological profile of this compound and validate its potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

- 3. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Privileged Scaffold: A Technical Review of Morpholinone Discovery

For researchers, scientists, and professionals in drug development, this in-depth guide explores the discovery of morpholinone compounds, a cornerstone of modern medicinal chemistry. We delve into the core synthetic methodologies, quantitative biological data, and the intricate signaling pathways influenced by this versatile heterocyclic scaffold.

The morpholinone core, a six-membered ring containing both nitrogen and oxygen heteroatoms, has emerged as a "privileged scaffold" in drug discovery. Its unique physicochemical properties have led to the development of a wide array of therapeutic agents with applications ranging from anti-cancer and anti-inflammatory to neurokinin-1 (NK1) receptor antagonists. This review provides a comprehensive technical overview of the key discoveries and methodologies that have shaped our understanding and utilization of morpholinone compounds.

Key Synthetic Strategies for Morpholinone Core Construction

The synthesis of the morpholinone ring system has been a subject of intense research, leading to the development of several elegant and efficient methodologies. Early approaches often involved multi-step sequences with harsh reaction conditions. However, the demand for enantiomerically pure and structurally diverse morpholinone derivatives has driven the innovation of more sophisticated and stereoselective synthetic routes.

Enantioselective Synthesis via Aza-Benzilic Ester Rearrangement

A significant breakthrough in the asymmetric synthesis of morpholinones was the application of the aza-benzilic ester rearrangement. This method allows for the construction of chiral C3-substituted morpholin-2-ones with high enantioselectivity.

Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis [1][2]

A chiral phosphoric acid catalyst facilitates the domino reaction between an aryl or alkylglyoxal and a 2-(arylamino)ethan-1-ol. The reaction proceeds through a [4+2] heteroannulation, followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetal.[1][2]

-

Reaction Conditions: Typically, the reaction is carried out in a non-polar solvent such as toluene or dichloromethane at room temperature. The catalyst loading is generally around 1-5 mol%.

-

Starting Materials: Readily available aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

This methodology has been successfully applied to the concise synthesis of L-742,694, a potent neurokinin-1 (NK1) receptor antagonist.[1][2]

Ugi Multicomponent Reaction for Morpholinone Synthesis

The Ugi four-component reaction (U-4CR) offers a powerful and convergent approach to generate molecular diversity. By employing bifunctional starting materials, the linear Ugi adduct can undergo subsequent intramolecular reactions to yield various heterocyclic scaffolds, including morpholinones.

Experimental Protocol: Post-Ugi Intramolecular Cyclization [3][4][5]

The general procedure involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a linear α-acylamino amide intermediate. When one of the components contains a suitably positioned hydroxyl group, a subsequent intramolecular cyclization can be induced to form the morpholinone ring.

-

Reaction Conditions: The Ugi reaction is typically performed in a polar solvent like methanol at room temperature. The subsequent cyclization step may require heating or the addition of a catalyst.

-

Key Features: The Ugi reaction is known for its high atom economy and the ability to generate complex molecules in a single step.

Synthesis of Aprepitant Intermediate

Aprepitant, a selective NK1 receptor antagonist, features a key morpholinone intermediate. Its synthesis has been a focus of process chemistry, leading to highly optimized and stereoselective routes.

Experimental Protocol: Stereoselective Synthesis of the Aprepitant Morpholinone Core

The synthesis often involves the coupling of a chiral amino alcohol derivative with a substituted phenylacetic acid equivalent, followed by cyclization. Stereocontrol is crucial and is often achieved through the use of chiral auxiliaries or asymmetric catalysis.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, providing a comparative overview of the efficiency of various synthetic methods and the biological activity of selected morpholinone derivatives.

Table 1: Enantioselective Synthesis of Morpholin-2-ones

| Entry | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |

| 1 | Chiral Phosphoric Acid | Phenylglyoxal | 2-Anilinoethanol | 95 | 98 | [1] |

| 2 | Chiral Phosphoric Acid | Methylglyoxal | 2-(4-Methoxyanilino)ethanol | 88 | 96 | [1] |

| 3 | Quinine-derived Urea | p-Fluorobenzaldehyde | (Phenylsulfonyl)acetonitrile | 71 | 89 | [6] |

Table 2: Anticancer Activity of Morpholinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Morpholino-pyrimidine deriv. | A549 (Lung) | 5.12 - 117.04 | PI3K/Akt/mTOR inhibition | [7] |

| Morpholino-pyrimidine deriv. | HepG-2 (Liver) | 5.12 - 117.04 | PI3K/Akt/mTOR inhibition | [7] |

| 4-Aminoquinazoline deriv. | HepG2 | 0.12 - 0.82 | iNOS inhibition | [8] |

| Morpholine-Benzimidazole-Oxadiazole deriv. | HT-29 (Colon) | 3.103 | VEGFR-2 inhibition | |

| 4-benzyl-morpholine-2-carboxylic acid deriv. | MCF-7 (Breast) | 7.0 - >100 | Not specified | [9] |

Table 3: Neurokinin-1 (NK1) Receptor Antagonist Activity

| Compound | Binding Affinity (Ki, nM) | Functional Assay (pA2) | Reference |

| L-742,694 | 0.037 (Kd) | - | [10] |

| Ac-Aba-Gly-NMe-3′,5′-(CF3)2Bn | 20 | 7.9 | [11] |

| (S,R)-12 | High Affinity | - | [12] |

Signaling Pathways and Experimental Workflows

The biological effects of morpholinone compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.[7][13][14][15][16] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several morpholino-pyrimidine derivatives have been identified as potent inhibitors of this pathway.[7]

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by morpholinone compounds.

Experimental Workflow for Synthesis and Evaluation

The discovery and development of novel morpholinone-based drug candidates typically follow a structured experimental workflow, from initial synthesis to biological evaluation.

Figure 2: A generalized experimental workflow for the discovery of morpholinone-based compounds.

Conclusion

The discovery and development of morpholinone compounds represent a significant chapter in the history of medicinal chemistry. The modularity and tunability of the morpholinone scaffold, coupled with the advent of powerful synthetic methodologies, have enabled the creation of a vast chemical space with profound therapeutic potential. The continued exploration of novel synthetic routes and a deeper understanding of the biological targets and signaling pathways will undoubtedly lead to the discovery of next-generation morpholinone-based drugs that address unmet medical needs. This technical guide serves as a foundational resource for researchers poised to contribute to this exciting and ever-evolving field.

References

- 1. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. nur.nu.edu.kz [nur.nu.edu.kz]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

- 10. Characterization of the binding and activity of a high affinity, pseudoirreversible morpholino tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

4-Benzylmorpholin-3-one: A Technical Guide to Safety, Handling, and Material Safety Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Material Safety Data Sheet (MSDS) or professional safety guidance. Always consult the official MSDS provided by the supplier and adhere to all applicable safety regulations in your institution and jurisdiction.

Introduction

4-Benzylmorpholin-3-one is a heterocyclic organic compound with potential applications in chemical synthesis and drug discovery. Its morpholine core is a common scaffold in medicinal chemistry. This guide provides a comprehensive overview of the available safety, handling, and material safety data for this compound to inform researchers and professionals working with this compound.

Physicochemical Properties

Limited experimental data for the physicochemical properties of this compound is publicly available. The following table summarizes predicted and some available data. Researchers should verify these properties through experimental analysis.

| Property | Value | Source |

| CAS Number | 61636-32-6 | AK Scientific, Inc.[1] |

| Molecular Formula | C₁₁H₁₃NO₂ | (Calculated) |

| Molecular Weight | 191.23 g/mol | (Calculated) |

| Boiling Point | 125 °C at 0.7 Torr | ChemicalBook[2] |

| Density | 1.170±0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | -0.95±0.20 (Predicted) | ChemicalBook[2] |

| Storage Temperature | 2-8°C | ChemicalBook[2] |

Safety and Hazard Information

Based on available safety data sheets, this compound is classified as an irritant. The primary hazards are associated with skin and eye contact, and potentially respiratory irritation.

GHS Hazard Statements

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

GHS Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.

| Code | Precaution |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[1] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] |

| P362 | Take off contaminated clothing and wash before reuse.[1] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Toxicological Data

No specific quantitative toxicological data, such as LD50 or LC50 values, for this compound has been found in publicly available literature. The toxicological information is primarily based on the GHS classifications for irritation.

-

Acute Effects: Skin and eye contact may result in irritation, characterized by redness, itching, and pain.[1] Inhalation of dust or vapors may cause respiratory tract irritation.[1]

-

Chronic Effects: No information on the long-term toxicological effects of this compound is currently available.

-

Carcinogenicity: This compound is not listed by IARC, NTP, or OSHA as a carcinogen.[1]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.[1]

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).[1]

-

Skin and Body Protection: A laboratory coat and other protective clothing as appropriate to the scale of work.[1]

-

Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Eyewash stations and safety showers should be readily accessible in the work area.

Storage

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Recommended storage temperature is between 2-8°C.[2]

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

No detailed, peer-reviewed experimental protocols for the synthesis, purification, or use of this compound in a research context have been identified in the public domain. Researchers should develop their own protocols based on established principles of organic chemistry and perform thorough risk assessments before commencing any work.

A patent for a related compound, 4-benzyl-2-hydroxy-morpholine-3-one, describes a synthesis route involving the cyclization of N-benzylethanolamine with glyoxylic acid. While not directly applicable, it may provide some insights for synthetic chemists.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The morpholine scaffold is present in many biologically active compounds, but the specific activity of this derivative has not been reported in the scientific literature.

Due to the lack of information on its biological effects, a diagram of a signaling pathway involving this compound cannot be provided.

Logical Workflow for Handling and Safety

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a chemical for which detailed scientific characterization is largely absent from public records. The available information indicates that it is an irritant and requires careful handling with appropriate personal protective equipment and engineering controls. The lack of published data on its toxicology, biological activity, and experimental use underscores the need for researchers to proceed with caution and conduct thorough safety evaluations before incorporating this compound into their work. This guide serves as a summary of the currently available data and a call for further research to better characterize this potentially useful chemical entity.

References

Solubility profile of 4-Benzylmorpholin-3-one in various organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Benzylmorpholin-3-one. Due to the limited availability of public domain quantitative data, this document focuses on the theoretical solubility based on the molecule's structural characteristics and provides detailed experimental protocols for researchers to determine precise solubility in various organic solvents.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a morpholin-3-one core substituted with a benzyl group at the nitrogen atom (N4). This structure is of significant interest in medicinal chemistry and drug development as a potential scaffold for synthesizing biologically active molecules. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and various applications in chemical research.

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various chemical processes, including reaction kinetics, crystallization, and bioavailability. The principle of "like dissolves like" is the primary determinant of solubility, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[1]

Theoretical Solubility Profile

The molecular structure of this compound contains both polar and non-polar regions, which dictates its solubility across a spectrum of organic solvents.

-

Polar Moieties: The morpholin-3-one ring contains an amide (a lactam) and an ether functional group. These groups, with their nitrogen and oxygen atoms, can participate in dipole-dipole interactions and act as hydrogen bond acceptors, contributing to solubility in polar solvents.

-

Non-Polar Moiety: The benzyl group is a large, non-polar aromatic hydrocarbon substituent. This part of the molecule will have favorable van der Waals interactions with non-polar solvents.

The overall solubility will be a balance between these competing characteristics. It is expected that this compound will exhibit good solubility in moderately polar to polar aprotic solvents that can accommodate both the polar ring and the non-polar benzyl group. Its solubility in highly polar protic solvents (like water) or purely non-polar aliphatic solvents (like hexane) is expected to be lower.

Data Presentation: Predicted Solubility in Common Organic Solvents

While specific quantitative solubility data for this compound is not widely available in published literature, the following table provides a predicted solubility profile based on solvent polarity and the compound's structural features. Researchers should confirm these predictions through experimental determination.

| Solvent Class | Solvent | Relative Polarity¹ | Predicted Solubility of this compound |

| Non-Polar | Hexane | 0.009 | Low |

| Toluene | 0.099 | Moderate | |

| Polar Aprotic | Diethyl Ether | 0.117 | Moderate |

| Dichloromethane (DCM) | 0.309 | High | |

| Ethyl Acetate | 0.228 | High | |

| Tetrahydrofuran (THF) | 0.207 | High | |

| Acetone | 0.355 | High | |

| Acetonitrile (ACN) | 0.460 | High | |

| Dimethylformamide (DMF) | 0.386 | Very High | |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Very High | |

| Polar Protic | 1-Butanol | - | Moderate |

| 2-Propanol (IPA) | 0.546 | Moderate to High | |

| Ethanol | 0.654 | Moderate to High | |

| Methanol | 0.762 | Moderate to High |

¹Relative polarity values are from Reichardt's dye scale, with water normalized to 1.000.[2]

Experimental Protocols

To obtain quantitative solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid compound in a solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of appropriate purity

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a calibrated UV-Vis spectrophotometer)

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle for several hours, maintaining the constant temperature. This allows the excess, undissolved solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

References

Spectroscopic and Analytical Data for 4-Benzylmorpholin-3-one: A Technical Overview

Disclaimer: Despite a comprehensive search of available scientific databases and literature, specific, experimentally verified spectroscopic data (NMR, IR, MS) for 4-Benzylmorpholin-3-one could not be located. The information presented in this guide is based on established analytical principles and includes predicted data alongside experimentally determined data for the closely related analog, 4-phenylmorpholin-3-one , to serve as an illustrative example. All data pertaining to 4-phenylmorpholin-3-one is clearly marked.

Introduction

This compound is a heterocyclic organic compound with a morpholine core. The presence of a benzyl group attached to the nitrogen atom and a carbonyl group at the 3-position of the morpholine ring suggests its potential utility as a scaffold in medicinal chemistry and drug development. This technical guide provides a structured overview of the expected spectroscopic characteristics of this compound, essential for its identification, characterization, and quality control in a research and development setting.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.25-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 4.60 | s | 2H | Benzyl CH₂ |

| ~ 4.20 | t | 2H | O-CH₂ (Morpholine ring) |

| ~ 3.50 | s | 2H | N-CH₂ (Morpholine ring) |

| ~ 3.30 | t | 2H | C(O)-CH₂ (Morpholine ring) |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 168 | C=O (Amide) |

| ~ 136 | Aromatic C (quaternary) |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 67 | O-CH₂ (Morpholine ring) |

| ~ 52 | N-CH₂ (Benzyl) |

| ~ 50 | N-CH₂ (Morpholine ring) |

| ~ 48 | C(O)-CH₂ (Morpholine ring) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3030 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch |

| ~ 1670 | Strong | C=O stretch (Amide) |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| ~ 1115 | Strong | C-O-C stretch (Ether) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 191 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

| 100 | [M - C₇H₇]⁺ |

Experimental Data for 4-Phenylmorpholin-3-one (CAS: 29518-11-4)

For comparative purposes, the following tables present experimentally determined data for the structurally similar compound, 4-phenylmorpholin-3-one.

Table 5: ¹H NMR Data for 4-Phenylmorpholin-3-one (Solvent not specified)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.41-7.22 | m | 5H | Aromatic protons (C₆H₅) |

| 4.34 | s | 2H | COCH₂N |

| 4.01 | t, J=5.2 Hz | 2H | OCH₂ |

| 3.73 | t, J=5.2 Hz | 2H | NCH₂ |

Source: Data derived from publicly available spectra.

Table 6: ¹³C NMR Data for 4-Phenylmorpholin-3-one (Solvent not specified)

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O |

| 141.2 | Aromatic C (quaternary) |

| 129.2 | Aromatic CH |

| 124.9 | Aromatic CH |

| 120.7 | Aromatic CH |

| 66.9 | OCH₂ |

| 52.4 | COCH₂N |

| 49.6 | NCH₂ |

Source: Data derived from publicly available spectra.

Experimental Protocols

A general synthetic procedure for N-aryl or N-benzyl morpholin-3-ones involves the cyclization of an appropriate N-substituted ethanolamine with an α-haloacetyl halide, followed by intramolecular cyclization.

General Synthesis of 4-Substituted Morpholin-3-ones:

-

N-Alkylation/Arylation: N-benzylethanolamine is synthesized by reacting ethanolamine with benzyl chloride in the presence of a base.

-

Amide Formation: The resulting N-benzylethanolamine is then reacted with chloroacetyl chloride in an inert solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form the corresponding 2-chloro-N-(2-hydroxyethyl)-N-benzylacetamide.

-

Cyclization: The intermediate is treated with a base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to facilitate an intramolecular Williamson ether synthesis, yielding this compound.

-

Purification: The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis Protocol:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

-

Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Physical properties like boiling point and density of 4-Benzylmorpholin-3-one.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the known physical properties of 4-Benzylmorpholin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive experimental data, this document compiles and presents the most current information from established chemical suppliers and databases, highlighting both reported and predicted values.

Core Physical Properties

The physical characteristics of a compound are foundational to its application in research and development, influencing factors from reaction kinetics to bioavailability. Below is a summary of the available data for this compound (CAS Number: 61636-32-6).

| Physical Property | Value | Source and Remarks |

| Boiling Point | 125 °C | [1] At a pressure of 0.7 Torr. |

| Density | 1.170 ± 0.06 g/cm³ | [1] Predicted value. |

| Molecular Formula | C₁₁H₁₃NO₂ | [2] |

| Molecular Weight | 191.23 g/mol | [2] |

It is important to note that some suppliers, such as AK Scientific, Inc., report that the boiling point and density are not available, which may indicate that the values from other sources are predicted or from limited experimental data[3].

Experimental Protocols: Synthesis of Substituted Morpholin-3-ones

A plausible synthetic route to this compound is outlined below. This protocol is a representative example and may require optimization for specific laboratory conditions.

Reaction: N-benzylethanolamine reacts with chloroacetyl chloride in the presence of a base to yield an intermediate, which then undergoes intramolecular cyclization to form this compound.

Materials:

-

N-benzylethanolamine

-

Chloroacetyl chloride

-

A suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve N-benzylethanolamine and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product, the intermediate N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide, is then treated with a base (e.g., sodium hydride or potassium tert-butoxide) in a suitable solvent to facilitate the intramolecular cyclization to this compound.

-

The final product is then purified using standard techniques such as column chromatography or recrystallization.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of 4-substituted morpholin-3-ones, providing a visual representation of the logical steps from starting materials to the final product.

Caption: Generalized synthetic workflow for 4-substituted morpholin-3-ones.

References

Methodological & Application

Synthesis of 4-Benzylmorpholin-3-one: A Detailed Protocol for Researchers

For Immediate Release

This application note provides detailed experimental protocols for the synthesis of 4-benzylmorpholin-3-one, a key intermediate in the development of various pharmaceutical compounds. The protocols are intended for researchers and scientists in the fields of organic synthesis and drug development. Two effective methods for the N-benzylation of morpholin-3-one are presented, offering flexibility in reagent choice and reaction conditions.

Introduction

This compound is a valuable building block in medicinal chemistry. The introduction of the benzyl group at the 4-position of the morpholin-3-one core creates a versatile scaffold for the synthesis of a wide range of biologically active molecules. This document outlines two reliable protocols for the synthesis of this compound, starting from commercially available morpholin-3-one.

Reaction Scheme

The synthesis of this compound is achieved through the N-alkylation of morpholin-3-one with benzyl bromide. This can be accomplished using different bases and solvent systems, as detailed in the protocols below.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. Method A utilizes N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base, while Method B employs the stronger base, sodium hydride.

Method A: N-Benzylation using DIPEA in Acetonitrile

This method is adapted from a similar transformation on a related morpholine derivative and is expected to provide a good yield with straightforward purification.

Materials:

-

(S)-Morpholin-3-yl)methanol

-

Benzyl bromide

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous potassium hydroxide

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (S)-Morpholin-3-yl)methanol (1.0 eq) in anhydrous acetonitrile, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

To this mixture, add benzyl bromide (1.2 eq) dropwise at room temperature (~20°C).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the final product.

Method B: N-Benzylation using Sodium Hydride in DMF

This protocol is a more traditional approach for the N-alkylation of lactams, utilizing a strong base.

Materials:

-

Morpholin-3-one

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Pentane

-

Acetone

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.3 eq) in anhydrous DMF.

-

Cool the suspension to 0°C using an ice bath.

-

Add a solution of morpholin-3-one (1.0 eq) in anhydrous DMF dropwise to the cooled suspension.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of brine.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-